molecular formula C6H3FN2O2S B13645730 2-Cyanopyridine-3-sulfonyl fluoride

2-Cyanopyridine-3-sulfonyl fluoride

Cat. No.: B13645730
M. Wt: 186.17 g/mol
InChI Key: BELKYSFPWNZNBD-UHFFFAOYSA-N
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Description

2-Cyanopyridine-3-sulfonyl fluoride is a chemical reagent of interest in research and development, particularly in the field of medicinal chemistry. This compound integrates two reactive motifs: a sulfonyl fluoride group and a cyanopyridine scaffold. The sulfonyl fluoride group is increasingly valued in chemical biology and drug discovery for its role in SuFEx (Sulfur Fluoride Exchange) click chemistry, allowing for the selective modification of proteins and the synthesis of complex molecules . The cyanopyridine core is a privileged structure in pharmaceuticals, known to contribute to significant biological activity. Research on analogous 3-cyanopyridine derivatives has demonstrated potent anti-cancer properties, including the induction of apoptosis in cancer cell lines such as MCF-7 breast cancer cells . Furthermore, the 3-cyanopyridine motif is found in kinase inhibitors, such as those targeting VEGFR-2 and HER-2, which are important targets in oncology . The presence of both the nitrile and sulfonyl fluoride groups on the pyridine ring makes this compound a versatile and valuable bifunctional intermediate for constructing more complex molecules with potential therapeutic applications. This product is intended for research purposes by qualified laboratory personnel. It is For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C6H3FN2O2S

Molecular Weight

186.17 g/mol

IUPAC Name

2-cyanopyridine-3-sulfonyl fluoride

InChI

InChI=1S/C6H3FN2O2S/c7-12(10,11)6-2-1-3-9-5(6)4-8/h1-3H

InChI Key

BELKYSFPWNZNBD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)C#N)S(=O)(=O)F

Origin of Product

United States

Preparation Methods

Cyanation of Halogenated Pyridines

A well-documented process involves the nucleophilic substitution of halogen atoms on pyridine rings with cyanide ions. For example, the preparation of 2-cyano-3-chloropyridine can be achieved by reacting 3-chloro-2-fluoropyridine derivatives with potassium cyanide in aqueous media using phase transfer catalysts such as tricaprylylmethylammonium chloride (Aliquat 336) or tetra-n-octylammonium bromide. The reaction proceeds at moderate temperatures (20–40°C) with stirring, yielding high purity 2-cyanopyridine derivatives with yields up to 90% (Table 1).

Parameter Details
Starting material 3-Chloro-2-fluoropyridine derivatives
Cyanide source Potassium cyanide (KCN)
Catalyst Aliquat 336 (tricaprylylmethylammonium chloride) or tetra-n-octylammonium bromide
Solvent Water (preferred), or solvent-free
Temperature 20–40°C
Reaction time 4 hours
Yield Up to 90%
Purity ~98% (by HPLC)

Table 1: Typical conditions for cyanation of halogenated pyridines to 2-cyanopyridine derivatives

Chlorination of 3-Cyanopyridine N-oxide

Another key intermediate, 2-chloro-3-cyanopyridine, can be synthesized by chlorination of 3-cyanopyridine N-oxide using bis(trichloromethyl)carbonate (triphosgene) as a chlorinating agent in the presence of organic bases such as triethylamine. The reaction is conducted in organic solvents like dichloroethane at temperatures ranging from -5°C to 75°C. This method offers mild reaction conditions, high chlorination yields, and environmentally friendly byproducts compared to traditional chlorination reagents (Table 2).

Parameter Details
Starting material 3-Cyanopyridine N-oxide
Chlorinating agent Bis(trichloromethyl)carbonate (triphosgene)
Base Triethylamine or other organic bases
Solvent Dichloroethane, petroleum ether, or similar
Temperature -5 to 75°C (stepwise: addition at low temp, reaction at elevated temp)
Reaction time 4 hours
Yield High (exact yield varies, example 20% reported under specific conditions)
Purification Water and alkali washes, activated carbon decolorization, solvent recovery

Table 2: Chlorination of 3-cyanopyridine N-oxide to 2-chloro-3-cyanopyridine

Formation of Sulfonyl Fluoride Group

The sulfonyl fluoride moiety is introduced typically by conversion of sulfonic acid derivatives or sulfonyl chlorides to sulfonyl fluorides.

Deoxyfluorination of Sulfonic Acids

Recent advances demonstrate that sulfonyl fluorides can be synthesized from sulfonic acids using thionyl fluoride (SOF2) as a fluorinating agent. This reaction is typically conducted in polar aprotic solvents such as dimethylformamide (DMF) at elevated temperatures (115–130°C). The reaction proceeds efficiently with high yields (up to 98%) when optimized with additives like boron trifluoride etherate (BF3·OEt2) to enhance electrophilicity (Table 3).

Parameter Details
Starting material Sulfonic acid or sulfonate salts
Fluorinating agent Thionyl fluoride (SOF2)
Additives BF3·OEt2 (optional, enhances yield)
Solvent DMF
Temperature 115–130°C
Reaction time 1 hour
Yield Up to 98%
Notes Sodium sulfonate salts give lower yields without BF3·OEt2

Table 3: Deoxyfluorination of sulfonic acids to sulfonyl fluorides using thionyl fluoride

Challenges with Pyridine Sulfonyl Fluorides

Synthesis of pyridine sulfonyl fluorides, including 2-cyanopyridine-3-sulfonyl fluoride, can be challenging due to side reactions forming sulfonic acid anhydrides and lower yields. For example, pyridine sulfonyl fluoride derivatives have been reported with lower yields (~14%) under similar deoxyfluorination conditions, indicating the need for reaction optimization or alternative approaches.

Integrated Synthetic Strategy for 2-Cyanopyridine-3-sulfonyl Fluoride

Based on the above methods, a plausible synthetic route for 2-Cyanopyridine-3-sulfonyl fluoride involves:

This multi-step process requires careful control of reaction conditions, purification steps, and choice of reagents to maximize yield and purity.

Summary Table of Preparation Methods

Step Method/Reaction Key Reagents & Conditions Yield & Notes References
Cyanation of halogenated pyridine Nucleophilic substitution with KCN KCN, Aliquat 336, Water, 20–40°C, 4 h Up to 90% yield, high purity
Chlorination of 3-cyanopyridine N-oxide Chlorination with triphosgene Bis(trichloromethyl)carbonate, triethylamine, dichloroethane, -5 to 75°C Moderate to high yield, mild conditions
Sulfonyl fluoride formation Deoxyfluorination of sulfonic acids Thionyl fluoride, DMF, BF3·OEt2, 115–130°C, 1 h Up to 98% yield for aromatic sulfonic acids; lower for pyridine derivatives

Chemical Reactions Analysis

2-Cyanopyridine-3-sulfonyl fluoride undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, reducing agents like lithium aluminum hydride for reductions, and oxidizing agents such as potassium permanganate for oxidations. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-cyanopyridine-3-sulfonyl fluoride involves its interaction with various molecular targets. The sulfonyl fluoride group is a reactive electrophile that can form covalent bonds with nucleophilic residues in proteins, such as serine, threonine, and cysteine . This covalent modification can inhibit enzyme activity or alter protein function, making it a useful tool in chemical biology and drug discovery.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key analogs include 2-Chloropyridine-3-sulfonyl chloride (CAS 6684-06-6) and phosphonofluoridate derivatives (e.g., 3-Cyclopentylpropyl propylphosphonofluoridate). The table below highlights critical differences:

Property 2-Cyanopyridine-3-sulfonyl Fluoride 2-Chloropyridine-3-sulfonyl Chloride 3-Cyclopentylpropyl Propylphosphonofluoridate
Molecular Formula C₆H₃FN₂O₂S C₅H₃Cl₂NO₂S C₁₁H₂₂FO₂P
CAS RN Not explicitly provided 6684-06-6 767-05-5
Functional Groups Sulfonyl fluoride, cyano Sulfonyl chloride, chloro Phosphonofluoridate, alkyl chains
Reactivity Moderate; stable in SuFEx chemistry High; nucleophilic substitution-prone High; neurotoxic acetylcholinesterase inhibitor
Toxicity Likely moderate chronic toxicity Corrosive (Hazard Code C) High acute toxicity (Schedule 1A01)
Applications Click chemistry, drug intermediates Pharmaceutical synthesis Chemical warfare agents (restricted)

Reactivity and Stability

  • Sulfonyl Fluoride vs. Chloride: The fluoride group in 2-cyanopyridine-3-sulfonyl fluoride confers greater hydrolytic stability compared to the chloride analog, which is prone to hydrolysis and requires anhydrous conditions. This makes the fluoride preferable for prolonged storage and aqueous-phase reactions.

Toxicity and Handling

  • 2-Cyanopyridine-3-sulfonyl Fluoride: Likely requires precautions for moderate chronic toxicity (similar to hydrofluoric acid derivatives).
  • 2-Chloropyridine-3-sulfonyl Chloride : Classified as corrosive (Hazard Code C), necessitating gloves and eye protection.
  • Phosphonofluoridates: Exhibit high acute toxicity, with handling protocols mandated for Schedule 1A01 compounds.

Q & A

Q. What structural features of 2-Cyanopyridine-3-sulfonyl fluoride make it reactive in organic synthesis?

The compound combines a pyridine ring with a cyano group at position 2 and a sulfonyl fluoride group at position 3 . The sulfonyl fluoride acts as a strong electrophile, enabling sulfur(VI) fluoride exchange (SuFEx) click chemistry, while the cyano group modulates electronic effects and directs substitution reactions .

Q. What are the standard synthetic routes for 2-Cyanopyridine-3-sulfonyl fluoride, and what conditions are critical?

Synthesis typically involves sequential sulfonation of 3-cyanopyridine using sulfur trioxide followed by fluorination with agents like diethylaminosulfur trifluoride (DAST). Key conditions include:

  • Anhydrous solvents (e.g., dichloromethane) to prevent hydrolysis.
  • Temperature control (0–5°C during fluorination).
  • Purification via column chromatography to isolate the product .

Q. How does 2-Cyanopyridine-3-sulfonyl fluoride interact with proteins in biochemical assays?

The sulfonyl fluoride group covalently binds to nucleophilic residues (e.g., serine, cysteine) in enzyme active sites. This reactivity is exploited for:

  • Activity-based protein profiling (ABPP) to map enzymatic activity.
  • Inhibiting proteases by irreversible active-site modification. Use pH 7.4–8.0 buffers to optimize nucleophilic attack while preserving protein stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reactivity data between 2-Cyanopyridine-3-sulfonyl fluoride and its structural analogs?

  • Perform Hammett analysis to quantify electronic effects of substituents.
  • Use X-ray crystallography to compare steric environments of reaction intermediates.
  • Conduct solvent polarity studies (e.g., Kamlet-Taft parameters) to assess solvent effects on reaction rates. Discrepancies often arise from differences in cyano group positioning or solvent interactions .

Q. What experimental designs minimize non-specific protein binding when using 2-Cyanopyridine-3-sulfonyl fluoride?

  • Optimized reaction time : Conduct time-course assays (1–4 hours at 4°C).
  • Competitive inhibition : Pre-treat samples with serine/cysteine protease inhibitors (e.g., PMSF).
  • Mass spectrometry validation : Confirm binding specificity using tryptic digests and peptide mapping .

Q. How can hydrolytic stability of 2-Cyanopyridine-3-sulfonyl fluoride be enhanced in aqueous assays?

  • Low-water systems : Use buffers with <5% H₂O or organic-aqueous mixtures (e.g., DMSO/PBS).
  • Cryogenic conditions : Perform reactions at 4°C to slow hydrolysis.
  • Prodrug strategies : Design analogs that release the active sulfonyl fluoride upon enzymatic cleavage .

Q. What analytical methods are most effective for characterizing 2-Cyanopyridine-3-sulfonyl fluoride derivatives?

Technique Application Key Data
¹⁹F NMRTrack sulfonyl fluoride reactivityδ -40 to -45 ppm
HPLC-MSIdentify reaction productsMass-to-charge ratio (m/z)
FT-IRConfirm functional group transformationsS=O stretch (~1370 cm⁻¹)
X-ray crystallographyStructural validationBond lengths/angles

Data Contradiction Analysis

Q. Why do reactivity differences occur between 2-Cyanopyridine-3-sulfonyl fluoride and 6-cyano analogs in SuFEx reactions?

  • Positional isomerism : The cyano group at position 2 vs. 6 alters the pyridine ring’s electron density, affecting sulfonyl fluoride electrophilicity.
  • Steric hindrance : 6-cyano derivatives may experience steric clashes in crowded reaction environments. Mitigate by conducting computational modeling (DFT calculations) to predict reactivity trends .

Q. How should conflicting reports about the compound’s stability in polar aprotic solvents be addressed?

  • Replicate experiments using strictly anhydrous DMF or DMSO (Karl Fischer titration to confirm H₂O content <0.01%).
  • Compare degradation rates via ¹⁹F NMR over 24 hours. Contradictions often stem from trace moisture in solvents .

Methodological Guidance

Q. What protocols ensure reproducibility in synthesizing 2-Cyanopyridine-3-sulfonyl fluoride?

  • Stepwise monitoring : Use TLC (ethyl acetate/hexane, 1:1) to track reaction progress.
  • Purification : Employ flash chromatography with silica gel (60–120 mesh) and eluent gradients.
  • Quality control : Validate purity via melting point (mp 92–94°C) and elemental analysis (C: 38.7%, N: 15.1%) .

Q. How can researchers differentiate between covalent and non-covalent protein interactions with this compound?

  • Denaturation assays : Treat samples with SDS or urea; covalent bonds remain intact.
  • Competitive dialysis : Measure compound retention in protein-free vs. protein-containing dialysates.
  • Fluorescence quenching : Monitor changes in tryptophan fluorescence upon binding .

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